Product packaging for Copper;platinum(Cat. No.:CAS No. 12019-14-6)

Copper;platinum

Cat. No.: B14722443
CAS No.: 12019-14-6
M. Wt: 258.63 g/mol
InChI Key: WBLJAACUUGHPMU-UHFFFAOYSA-N
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Description

Copper (Cu) and platinum (Pt) are transition metals with distinct yet overlapping roles in industrial, biomedical, and catalytic applications. Copper, a reddish-orange metal, is renowned for its exceptional electrical conductivity (5.96×10⁷ S/m) and antimicrobial properties . It has been used for millennia in electrical wiring, alloys, and, more recently, in nanotechnology for antibacterial agents and catalytic systems . Platinum, a silvery-white noble metal, is prized for its corrosion resistance, high melting point (1768.3°C), and catalytic activity in hydrogenation and fuel cell technologies . Both metals form compounds critical to advanced materials, though their chemical behaviors and applications diverge significantly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuPt B14722443 Copper;platinum CAS No. 12019-14-6

Properties

CAS No.

12019-14-6

Molecular Formula

CuPt

Molecular Weight

258.63 g/mol

IUPAC Name

copper;platinum

InChI

InChI=1S/Cu.Pt

InChI Key

WBLJAACUUGHPMU-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Pt]

Origin of Product

United States

Preparation Methods

Synthesis Protocol

In a representative procedure, carbon black (CB) is dispersed in a mixture of ethylene glycol and formaldehyde. Copper(II) chloride and platinum(IV) chloride precursors are added sequentially or co-deposited under reflux conditions. The consecutive deposition method (CB/CuPt-1) involves initial copper deposition followed by platinum, while the co-deposition method (CB/CuPt-2) combines both metals simultaneously.

Structural and Catalytic Performance

Transmission electron microscopy (TEM) reveals uniformly dispersed nanoparticles (2–4 nm) on the CB support, with copper atomically dispersed in monometallic CB/Cu. X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) confirm alloy formation, where copper integration modifies platinum’s electronic structure, reducing the d-band center and enhancing HER activity. For instance, CB/CuPt-2 exhibits a Tafel slope of 29.72 mV/dec in acidic media, outperforming commercial Pt/C catalysts.

Two-Step Polyol Reduction for Branched Nanostructures

A two-step polyol reduction method enables the synthesis of branched Cu-Pt nanostructures with high surface area and defect-rich surfaces. This approach leverages differential reduction kinetics to control nucleation and growth phases.

Mechanism and Optimization

In the first step, slow reduction using ethylene glycol and oxidative etchants (e.g., O₂) promotes the formation of single-crystal platinum seeds. The second step introduces ascorbic acid, a stronger reducing agent, which accelerates growth along ⟨111⟩ facets, resulting in dendritic structures. Co-reduction of Cu²⁺ and Pt⁴⁺ precursors yields Cu-Pt alloys with tunable compositions.

Catalytic Applications

The branched Cu-Pt dendrites exhibit a 3.3-fold increase in methanol oxidation reaction (MOR) mass activity compared to commercial catalysts, attributed to their high electrochemically active surface area (ECSA) and strain effects.

Co-Precipitation in Hydrometallurgical Processes

Industrial-scale recovery of platinum from copper-nickel-cobalt sulfides often relies on co-precipitation during the copper boil process. Here, platinum group metals (PGMs) are recovered alongside copper sulfide through controlled leaching and precipitation.

Process Parameters

In a typical setup, platinum-bearing concentrates are leached in acidic solutions (0.5–3 mol/L H⁺) at 5–45°C to dissolve base metals. Subsequent oxygen pressure leaching (90–160°C, 0.2–1.0 MPa O₂) separates PGMs into the residue, achieving >95% platinum recovery.

Challenges and Innovations

Despite high efficiency, inconsistent PGM recovery rates persist due to variable sulfur addition and agitation. Recent optimizations include thiourea and sodium hydrosulfide (NaSH) additives, which enhance platinum co-precipitation by stabilizing colloidal CuS-Pt complexes.

Aerogel Synthesis via Rapid NaBH₄ Reduction

Platinum-copper aerogels represent a breakthrough in self-supported catalyst design, combining high porosity with exceptional ORR activity.

Facile Synthesis Route

Aqueous solutions of Na₂PtCl₄ and CuCl₂ are reduced with excess sodium borohydride (NaBH₄) at room temperature. Gelation occurs within 1 hour, followed by freeze-drying to preserve the porous architecture. Citrate stabilizers may be added to modulate growth kinetics, though they prolong synthesis time.

Structural and Electrochemical Properties

The resulting aerogels exhibit a specific surface area of 33.0 m²/g and dominant (111) facets, critical for ORR. Mass activity reaches 369.4 mA/mgPt, 2.6× higher than Pt/C, while specific activity (0.847 mA/cm²) surpasses Pt/C by 3.3×.

Electrochemical Deposition and Alloying

Electrochemical methods enable precise control over Cu-Pt composition and morphology. Potentiostatic deposition of Cu on Pt substrates, followed by thermal annealing, produces alloy films with enhanced HER durability.

Industrial-Scale Applications

In copper electrorefining, platinum recovery from anode slimes involves leaching with aqua regia or sulfuric acid, followed by selective precipitation. Alloying with copper reduces platinum’s susceptibility to chloride poisoning, extending catalyst lifespan in PEM fuel cells.

Chemical Reactions Analysis

Types of Reactions

Copper;platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for their catalytic applications in different chemical processes.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound compounds include nitric acid, hydrochloric acid, and various organic ligands. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction with nitric acid can produce chloroplatinic acid, while reactions with organic ligands can form various coordination complexes .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Atomic Properties

Table 1 summarizes key physical properties of copper and platinum:

Property Copper (Cu) Platinum (Pt)
Atomic Number 29 78
Atomic Weight (g/mol) 63.55 195.08
Density (g/cm³) 8.96 21.45
Melting Point (°C) 1084.62 1768.3
Boiling Point (°C) 2562 3825
Electronegativity (Pauling) 1.90 2.28
Common Oxidation States +1, +2 +2, +4
Electrical Conductivity 5.96×10⁷ S/m 9.43×10⁶ S/m

Platinum’s higher density and melting point make it suitable for high-temperature applications, while copper’s superior conductivity underpins its dominance in electrical systems .

Chemical Reactivity and Stability

  • Oxidation and Corrosion : Platinum exhibits exceptional corrosion resistance, remaining inert even at elevated temperatures. It dissolves only in hot aqua regia, whereas copper oxidizes in air to form CuO or Cu₂O and reacts with nitric acid .
  • Oxidation States : Copper’s +1/+2 states dominate in compounds like CuCl and CuSO₄, while platinum’s +2/+4 states are prevalent in complexes such as cisplatin ([PtCl₂(NH₃)₂]) and chloroplatinic acid (H₂PtCl₆) .

Comparative Analysis of Key Compounds

Table 2 highlights structural and functional differences in representative compounds:

Compound Copper (Cu) Platinum (Pt)
Oxide CuO (Tenorite): p-type semiconductor PtO₂: Insulator, limited catalytic use
Chloride CuCl₂: Oxidizing agent in organic synthesis PtCl₄: Precursor to H₂PtCl₆ and Pt catalysts
Nanoparticles Antibacterial, ~20 nm size Catalytic (fuel cells), ~5 nm optimal
Bioactive Complexes [Cu(quinoxaline)Schiff base]: Anticancer [Pt(NH₃)₂Cl₂] (Cisplatin): DNA alkylation

Copper oxides and chlorides are more reactive but less stable than platinum analogs. Pt’s biocompatible complexes dominate oncology, while Cu’s redox-active species excel in antimicrobial roles .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing copper-platinum (Cu-Pt) alloys with controlled stoichiometry?

  • Answer : Co-precipitation and sol-gel methods are widely used for Cu-Pt alloy synthesis. For precise stoichiometry, atomic layer deposition (ALD) allows layer-by-layer control of metal ratios. Post-synthesis characterization via X-ray diffraction (XRD) and transmission electron microscopy (TEM) validates crystallinity and elemental distribution . To minimize oxidation, inert-gas annealing (e.g., argon at 500°C) is recommended .

Q. How can spectroscopic techniques resolve ambiguities in copper-platinum surface interactions during catalytic reactions?

  • Answer : In situ X-ray absorption spectroscopy (XAS) tracks dynamic changes in oxidation states and bonding during catalysis. For example, Cu⁰/Pt⁰ ratios in methanol oxidation can be quantified using XAS edge analysis. Pairing this with cyclic voltammetry (CV) clarifies charge-transfer mechanisms and active site identification .

Q. What statistical approaches address contradictory data in Cu-Pt nanoparticle size distribution studies?

  • Answer : Bootstrap resampling reduces sampling bias in TEM-based size measurements. For multimodal distributions (e.g., 2 nm vs. 5 nm clusters), Kolmogorov-Smirnov tests determine significance of size subgroups. Normalization against synthetic controls (e.g., monodisperse Au nanoparticles) improves reproducibility .

Advanced Research Questions

Q. How do electronic structure modifications in Cu-Pt alloys influence CO₂ reduction pathways compared to pure Pt?

  • Answer : Density functional theory (DFT) simulations reveal alloying shifts Pt's d-band center, altering CO₂ adsorption energies. Experimental validation via in situ Fourier-transform infrared spectroscopy (FTIR) identifies key intermediates (e.g., *COOH vs. *CO). A 30% Cu alloy reduces overpotential by 150 mV but requires pH-controlled electrolytes to stabilize intermediates .

Q. What mechanistic models explain the contradictory stability of Cu-Pt catalysts in acidic vs. alkaline environments?

  • Answer : Pourbaix diagrams predict Cu dissolution in acidic media (pH < 3), while Pt remains stable. In alkaline conditions, Cu forms passivating oxides (CuO/Cu₂O), reducing dissolution. Accelerated durability tests (ADTs) with rotating disk electrodes (RDEs) quantify dissolution rates. Contradictions arise from incomplete oxide layer formation, requiring atomic-level monitoring via scanning electrochemical microscopy (SECM) .

Q. How can combinatorial screening optimize Cu-Pt compositions for multi-step reactions (e.g., tandem CO₂-to-ethylene conversion)?

  • Answer : High-throughput sputtering creates composition gradients (e.g., 10–90% Cu). Scanning droplet cells (SDCs) map activity/selectivity across gradients. Machine learning (e.g., random forest regression) identifies optimal Cu:Pt ratios for ethylene yield. Validation requires gas chromatography (GC) and isotopic labeling (¹³CO₂) to trace carbon pathways .

Q. What role do lattice strain and defects play in conflicting reports of Cu-Pt hydrogen evolution reaction (HER) activity?

  • Answer : Strain engineering via epitaxial growth induces compressive strain in Pt-rich surfaces, lowering H* adsorption energy. Defect sites (e.g., twin boundaries) are quantified via aberration-corrected TEM. Contradictions arise from varying defect densities; controlled synthesis (e.g., seed-mediated growth) standardizes comparisons .

Methodological Guidelines

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-lab variability in catalytic activity measurements .
  • Experimental Design : Apply the PICOT framework (Population: Cu-Pt alloys; Intervention: synthesis method; Comparison: pure Pt; Outcome: activity/stability; Time: long-term ADTs) to structure hypotheses .
  • Advanced Characterization : Pair synchrotron-based XAS with electrochemical impedance spectroscopy (EIS) for operando studies of degradation mechanisms .

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